molecular formula C12H15NO2 B8152797 N-Ethyl-3-methoxy-5-vinylbenzamide

N-Ethyl-3-methoxy-5-vinylbenzamide

Cat. No.: B8152797
M. Wt: 205.25 g/mol
InChI Key: FFJUAECVUYSJNS-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxy-5-vinylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with a methoxy group at position 3, a vinyl group at position 5, and an ethyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties.

Properties

IUPAC Name

3-ethenyl-N-ethyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(12(14)13-5-2)8-11(7-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJUAECVUYSJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-5-vinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-vinylbenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-vinylbenzaldehyde or 3-methoxy-5-vinylbenzoic acid.

    Reduction: Formation of N-ethyl-3-methoxy-5-vinylaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-methoxy-5-vinylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-5-vinylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-Ethyl-3-methoxy-5-vinylbenzamide and related benzamides from the literature:

Compound Name Substituents on Benzoyl Core N-Substituent Key Functional Groups Applications/Properties
This compound 3-methoxy, 5-vinyl Ethyl Methoxy, vinyl, amide Potential reactivity via vinyl; lipophilicity from ethyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxy, methyl, amide N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide 4-(ethoxymethoxy) 2,3-dichlorophenyl Ethoxymethoxy, dichloro, amide Herbicide (etobenzanid)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine-linked phenoxy 2,4-difluorophenyl Fluorine, trifluoromethyl, amide Herbicide (diflufenican)

Key Observations :

  • Substituent Effects : The methoxy and vinyl groups in this compound contrast with the methyl and hydroxy groups in the compound from . Methoxy enhances electron density, while vinyl introduces unsaturation, enabling conjugation or polymerization.
  • N-Substituent Role : The ethyl group in the target compound increases lipophilicity compared to the polar 2-hydroxy-1,1-dimethylethyl group in , which facilitates metal coordination.
  • Bioactivity : Pesticide benzamides in feature halogenated aryl groups (e.g., dichlorophenyl, difluorophenyl) and bulky substituents (e.g., trifluoromethyl), which are critical for herbicidal activity. The absence of halogens in this compound suggests divergent applications, possibly in materials science or as a synthetic intermediate.

Physicochemical and Reactivity Profiles

  • Lipophilicity : The ethyl group in this compound likely results in higher logP values compared to the hydroxylated compound in but lower than the heavily halogenated pesticides in .
  • Reactivity : The vinyl group offers sites for radical or electrophilic addition, absent in the compared compounds. Methoxy’s electron-donating nature may stabilize intermediates in catalytic processes, contrasting with the electron-withdrawing halogens in .
  • Thermal Stability : Bulky substituents (e.g., 2-hydroxy-1,1-dimethylethyl in ) may reduce thermal stability compared to the ethyl and vinyl groups.

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